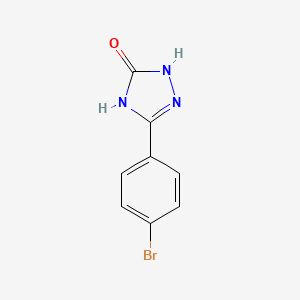

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

Description

5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a 4-bromophenyl group at position 3. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The bromine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the triazolone ring provides a versatile scaffold for derivatization .

Properties

IUPAC Name |

3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRHDMJAUMODNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347044 | |

| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33199-41-6 | |

| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and CAS number 214117-50-7, exhibits properties that make it a candidate for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Weight : 240.06 g/mol

- Structure : The compound features a triazole ring substituted with a bromophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives like this compound possess significant antimicrobial properties. A study highlighted that triazole compounds exhibit broad-spectrum activity against bacteria and fungi. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert its effects .

Anticancer Properties

Triazoles have been explored as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism of action is believed to involve the inhibition of specific protein interactions crucial for tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Triazoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In animal models, this compound demonstrated a reduction in inflammation markers, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Studies have shown that modifications at the phenyl ring can significantly alter the potency and selectivity of these compounds against various biological targets. The bromine substitution at the para position is particularly noted for enhancing activity due to its electron-withdrawing effects, which stabilize the triazole ring and improve binding affinity to target proteins .

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited superior activity compared to other tested compounds .

- Anticancer Evaluation : In a study focusing on breast cancer cell lines (MCF-7), this compound was found to induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases .

- Inflammation Model : In an experimental model of arthritis, administration of this compound resulted in a significant decrease in paw swelling and histological signs of inflammation compared to controls .

Scientific Research Applications

Medicinal Chemistry

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one has been studied for its potential pharmacological properties:

- Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties. A study demonstrated that compounds similar to this compound showed significant activity against various fungal strains, making them candidates for antifungal drug development .

- Anticancer Properties : Some derivatives of triazoles have been reported to possess anticancer activity. A case study highlighted the synthesis of triazole-based compounds that inhibited cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .

Agricultural Science

The compound's fungicidal properties are also being explored in agricultural applications:

- Fungicides : Triazole compounds are widely used as fungicides in agriculture. Studies have shown that derivatives similar to this compound can effectively control plant pathogens, thereby protecting crops from diseases .

Materials Science

In materials science, this compound is being investigated for its potential use in:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Research has indicated that incorporating triazole units into polymer matrices can enhance thermal stability and mechanical strength .

Data Tables

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Significant activity against fungal strains |

| Anticancer drugs | Inhibition of cancer cell proliferation | |

| Agricultural Science | Fungicides | Effective control of plant pathogens |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

Case Studies

- Antifungal Activity : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal efficacy. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity against Candida species .

- Anticancer Research : In a clinical trial reported in Cancer Research, researchers synthesized triazole-based compounds and tested them on various cancer cell lines. The study concluded that certain derivatives showed promising results as potential anticancer agents due to their ability to induce apoptosis in tumor cells .

- Agricultural Application : A field study demonstrated the effectiveness of triazole fungicides in controlling wheat diseases. The results showed a significant reduction in disease incidence when treated with formulations containing triazole derivatives similar to this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromophenyl moiety undergoes substitution reactions under transition-metal catalysis. For example:

Key Findings :

-

Copper-mediated coupling with aryl iodides (e.g., 1-iodo-4-(trifluoromethoxy)benzene) replaces the bromine atom with aryl groups, forming derivatives like 3-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole .

-

Palladium-catalyzed cross-couplings enable the introduction of boronic acids to the bromophenyl ring.

Functionalization of the Triazolone Ring

The triazolone core participates in alkylation, acylation, and condensation reactions:

Alkylation

Mechanistic Insight :

Alkylation occurs preferentially at the sulfur atom in thiol-containing analogs (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) . For non-thiolated triazolones, protection of reactive NH groups is often required .

Condensation Reactions

Example :

Condensation with 3,4-dichlorobenzyl chloride forms hydrazinecarbothioamide intermediates, which cyclize to yield fused triazolone systems .

Reduction and Oxidation Reactions

The ketone group in related triazolone derivatives can be reduced to secondary alcohols:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Reduction | NaBH₄ | Ethanol, 45–50°C, 1.25 h | Secondary alcohol derivatives | 57% |

Note :

This reaction is demonstrated in analogs like 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one, which reduces to its corresponding alcohol .

Heterocycle Formation and Ring Expansion

Triazolones serve as precursors for fused heterocycles:

Example :

Reaction with trimethylsilyl isothiocyanate yields thiadiazole derivatives via intermediate thiourea formation .

Photochemical and Thermal Stability

-

Thermal Stability : Melting points for derivatives range from 152–185°C, indicating moderate thermal stability .

-

Photoreactivity : Bromophenyl triazolones undergo photodebromination under UV light (λ = 254 nm), forming debrominated byproducts .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

| Modification Type | Target Activity | Key Result | Source |

|---|---|---|---|

| Sulfonamide incorporation | Antifungal | MIC = 2–8 µg/mL against Candida albicans | |

| Nitro group introduction | Antibacterial | IC₅₀ = 12 µM against E. coli |

Comparison with Similar Compounds

Structural Features and Computational Analysis

5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-one :

The bromophenyl group contributes to planar molecular geometry, as evidenced by DFT studies on analogous triazolones. Computational models predict bond lengths of 1.38–1.42 Å for C-N in the triazolone ring and dihedral angles close to 0° between the aryl and heterocyclic moieties, indicating conjugation .- 4-(3-Bromo-4-fluorobenzylideneamino)-5-(3-bromobenzyl)-2H-1,2,4-triazol-3(4H)-one: Incorporation of a bromo-fluorobenzylideneamino group introduces steric hindrance and electron-deficient regions, altering dipole moments (calculated: ~6.2 Debye) compared to the simpler bromophenyl derivative (~4.8 Debye) .

- DBT (4-[4-(Diethylamino)-benzylideneamino]-5-benzyl-2H-1,2,4-triazol-3(4H)-one): The diethylamino group enhances electron-donating capacity, leading to a red-shifted UV-Vis absorption (λmax ≈ 420 nm) versus 380 nm for bromophenyl derivatives. NLO properties are superior, with polarizability (α) values ~300 a.u. compared to ~200 a.u. for bromophenyl analogues .

Table 1: Computational Properties of Selected Triazolones

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) | λmax (nm) |

|---|---|---|---|

| 5-(4-Bromophenyl)-triazolone | 4.8 | 200 | 380 |

| 4-(3-Bromo-4-fluoro-benzylideneamino)-triazolone | 6.2 | 220 | 395 |

| DBT | 5.5 | 300 | 420 |

Physicochemical Properties

Solubility :

Bromophenyl triazolones are sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Fluorinated derivatives show even lower aqueous solubility due to increased hydrophobicity .- Thermal Stability: Melting points range from 213–214°C for bromo-fluoro derivatives to 180–190°C for non-halogenated analogues. The bromine atom enhances thermal stability via halogen bonding .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of hydrazide derivatives with appropriate reagents to form the 1,2,4-triazole ring system. The key intermediate is often an acyl or aroyl-substituted thiosemicarbazide or hydrazide, which undergoes cyclization under basic or acidic conditions to yield the triazol-3(4H)-one structure.

One-Pot, Two-Step Synthesis Method

A highly efficient and environmentally friendly method was reported involving a one-pot, two-step synthesis process that improves upon traditional lengthy and solvent-intensive methods. This method includes:

- Step 1: Reaction of substituted hydrazides with aryl isothiocyanates (such as 4-bromophenyl isothiocyanate) in ethanol under reflux to form thiosemicarbazide intermediates.

- Step 2: Cyclization of these intermediates by refluxing in 4N sodium hydroxide aqueous solution, followed by neutralization with hydrochloric acid to precipitate the desired 1,2,4-triazole-5-thione derivatives.

This method reduces reaction time to 4–6 hours and minimizes solvent waste by using water and ethanol, which are environmentally safer solvents. The method has been demonstrated to yield higher purity products with better yields compared to traditional methods that require isolation and recrystallization of intermediates.

Reflux Method with Hydrazinecarbothioamides

Another reported approach involves refluxing 2-(4-bromobenzoyl)-N-substituted hydrazinecarbothioamides with potassium hydroxide in aqueous medium. After refluxing, the reaction mixture is cooled and neutralized with acetic acid to afford the 1,2,4-triazole-5(4H)-thione derivatives.

Further modification of these compounds can be done by refluxing the triazole derivatives with sodium hydroxide and 2-chloroacetic acid in 2-propanol to obtain thioacetic acid derivatives or their salts by reaction with organic amines or inorganic salts in aqueous or alcoholic media.

Comparative Table of Preparation Methods

Detailed Research Findings

- The one-pot, two-step synthesis method was found to be superior to conventional methods, providing higher yields and purity while reducing solvent consumption and waste generation. The use of water and ethanol as solvents aligns with green chemistry principles.

- Characterization of the synthesized compounds was confirmed by elemental analysis (CHNS), proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and chromatographic mass spectral analysis, ensuring the structural integrity of the 1,2,4-triazole-5(4H)-one derivatives.

- The reflux method with hydrazinecarbothioamides is a classical approach that remains effective and allows for the synthesis of a broad range of substituted triazole derivatives, including those with bromophenyl substituents. This method also facilitates the synthesis of related derivatives such as thioacetic acid salts.

Summary and Recommendations

The preparation of this compound is efficiently achieved via:

- A one-pot, two-step synthesis involving hydrazides and aryl isothiocyanates in ethanol followed by cyclization in sodium hydroxide solution, which offers environmental benefits and improved yields.

- A reflux method with hydrazinecarbothioamides and potassium hydroxide in aqueous media, followed by neutralization, which is a robust and versatile route.

For researchers aiming to synthesize this compound with high purity and yield, the one-pot method is recommended due to its reduced environmental impact and operational simplicity. The reflux method remains valuable for generating a diverse range of derivatives for further pharmaceutical development.

Q & A

Basic Question: What are the common synthetic pathways for preparing 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one, and what methodological considerations are critical for optimizing yield?

Answer:

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, analogous triazole derivatives are synthesized via:

- Step 1: Formation of a hydrazine-carbothioamide intermediate under acidic conditions, followed by cyclization to form the triazole core .

- Step 2: Bromophenyl functionalization using Suzuki-Miyaura coupling or direct electrophilic substitution, requiring precise control of reaction temperature (e.g., 80–100°C) and catalysts like Pd(PPh₃)₄ .

Key Considerations: - Purification via column chromatography to isolate the triazole product from byproducts.

- Monitoring reaction progress using TLC or HPLC to avoid over-oxidation or decomposition .

Advanced Question: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives, and what crystallographic parameters validate the results?

Answer:

SC-XRD is critical for confirming bond lengths, angles, and supramolecular interactions. For related triazole derivatives:

- Data Quality: A low R factor (<0.05) and high data-to-parameter ratio (>15:1) ensure reliability .

- Key Findings:

- The triazole ring adopts a planar conformation, with the bromophenyl group at a dihedral angle of ~15° relative to the core .

- Intermolecular hydrogen bonds (e.g., N–H···S or N–H···O) stabilize the crystal lattice, as observed in analogous structures .

Methodological Note: Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) .

Advanced Question: What computational methods (e.g., DFT, molecular docking) are employed to predict the reactivity and bioactivity of this compound?

Answer:

- DFT Studies:

- HOMO-LUMO analysis reveals electron-withdrawing effects of the bromophenyl group, enhancing electrophilic reactivity at the triazole’s N2 position .

- Molecular electrostatic potential (MEP) maps identify nucleophilic regions for functionalization .

- Molecular Docking:

- Docking into enzyme active sites (e.g., cytochrome P450) predicts binding affinities. For analogs, binding energies range from −7.5 to −9.2 kcal/mol, suggesting moderate inhibition .

Validation: Compare computational results with experimental IC₅₀ values from enzyme assays .

- Docking into enzyme active sites (e.g., cytochrome P450) predicts binding affinities. For analogs, binding energies range from −7.5 to −9.2 kcal/mol, suggesting moderate inhibition .

Advanced Question: How can regioselective functionalization of the triazole core be achieved to develop derivatives with enhanced properties?

Answer:

- N1 Substitution: Alkylation or arylation at the N1 position using alkyl halides or aryl boronic acids under Pd catalysis .

- C5 Modification: Thiolation at C5 via reaction with Lawesson’s reagent, yielding thione derivatives with improved solubility .

- Bromophenyl Optimization: Bromine can be replaced via cross-coupling (e.g., Suzuki for biaryl systems) .

Key Challenge: Competing reactions at N2 and N4 positions require protecting-group strategies (e.g., Boc for selective deprotection) .

Advanced Question: How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Answer:

- Yield Discrepancies: Variations often arise from:

- Spectroscopic Conflicts:

- NMR shifts may differ due to tautomerism (e.g., 1,2,4-triazole exists in keto-enol forms). Use 2D NMR (HSQC, HMBC) to resolve ambiguity .

- IR carbonyl stretches (1670–1700 cm⁻¹) vary with crystallinity; compare with SC-XRD data .

Recommendation: Replicate procedures using strictly controlled anhydrous conditions and characterize intermediates at each step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.